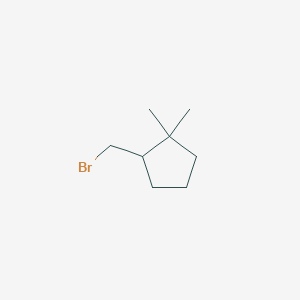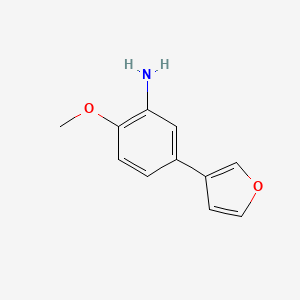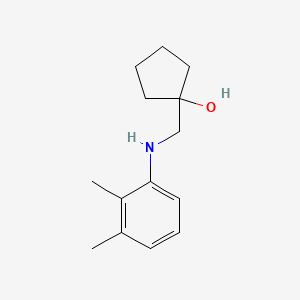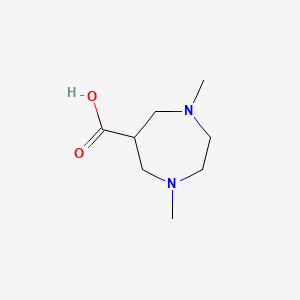
(R)-2-(3-Chloro-2-nitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-chloro-2-nitrophenyl group. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique stereochemistry and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-nitrobenzene and pyrrolidine.
Formation of Intermediate: The initial step may involve the nitration of 3-chlorobenzene to form 3-chloro-2-nitrobenzene.
Coupling Reaction: The key step involves the coupling of 3-chloro-2-nitrobenzene with pyrrolidine under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, water, acidic or basic conditions.
Major Products
Reduction: Formation of ®-2-(3-Chloro-2-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Formation of corresponding lactams.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Ligands: ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Material Science: It can be incorporated into polymers to impart chirality and enhance material properties.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its unique structure.
Chiral Drug Development: It can serve as a precursor for the synthesis of chiral drugs with potential therapeutic applications.
Medicine
Pharmacological Research: The compound can be investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Chemical Manufacturing: It can be used in the production of fine chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(3-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(3-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture, which contains both ® and (S) enantiomers.
2-(3-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.
Uniqueness
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and other similar compounds
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
(2R)-2-(3-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-1-3-7(10(8)13(14)15)9-5-2-6-12-9/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1 |
Clé InChI |
OGUZLONHWSJVNE-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1CC(NC1)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B15277286.png)
![2,2-Difluoro-6-iodo-4-methylbenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B15277288.png)
![4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B15277292.png)
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)
![4-(3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-yl)-3,5-dimethylisoxazole](/img/structure/B15277310.png)
![3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B15277317.png)







